6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione - 20197-88-0

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-1710914
CAS Number: 20197-88-0
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: This method involves the alkylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. [, ]
  • From 4,5-Dimethoxy-2-nitrobenzoic acid: This route involves a multi-step synthesis starting with the esterification of 4,5-Dimethoxy-2-nitrobenzoic acid followed by reduction of the nitro group and cyclization with methylurea to yield the final product. []
Applications
  • Medicinal Chemistry: Quinazolines are widely studied for their diverse pharmacological activities, including anticancer [, ], antibacterial [, ], antifungal [, ], anti-inflammatory [, ], and antihypertensive properties [, ]. The presence of methoxy groups in 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione might influence its pharmacological activity compared to other quinazoline derivatives.

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound serves as the central scaffold in a study investigating novel derivatives with potential anticancer and antimicrobial properties. [] Researchers synthesized various N,N′-dialkylamine derivatives of this compound. []
  • Relevance: This compound is the direct parent compound of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, lacking only the methyl substitution at the 3-position of the quinazoline ring. []

Bunazosin

  • Compound Description: Bunazosin, a quinazoline derivative, exhibits antihypertensive activity. []
  • Relevance: Bunazosin shares the core quinazoline-2,4(1H,3H)-dione structure with 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione. The presence of various substituents on the quinazoline ring in bunazosin highlights the potential for modifications at these positions to influence biological activity. []

Alfuzosin

  • Compound Description: Alfuzosin is another quinazoline derivative known for its antihypertensive properties. [, ]
  • Relevance: Similar to bunazosin, alfuzosin possesses the core quinazoline-2,4(1H,3H)-dione structure, further emphasizing the importance of this scaffold in medicinal chemistry. [] An improved synthesis method for alfuzosin hydrochloride starts with 2-amino-4,5-dimethoxybenzonitrile as the starting material and involves the synthesis of 6,7-dimethoxy-1H,3H-quinazoline-2,4-dione as a key intermediate. []

Prazosin

  • Compound Description: Prazosin, a well-known antihypertensive drug, is also a derivative of quinazoline. []
  • Relevance: The structural similarity between prazosin and 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, specifically the shared quinazoline-2,4(1H,3H)-dione core, suggests a potential for similar biological activity. []

Doxazosin

  • Compound Description: Doxazosin, like the previous compounds, is a quinazoline derivative known for its antihypertensive effects. []
  • Relevance: The inclusion of doxazosin in this list, along with bunazosin, alfuzosin, and prazosin, further solidifies the quinazoline-2,4(1H,3H)-dione core as a privileged scaffold for developing antihypertensive agents. The structural similarity to 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione highlights the potential of this core structure for further exploration in medicinal chemistry. []

3-(2-Mercaptoethyl)quinazolin-2,4(1H,3H)-dione

  • Compound Description: This compound represents a class of 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-diones investigated for their immunomodulatory, immunostimulatory, and immunorecovery properties. [] These compounds are suggested as potential therapeutic agents for immunopathies and viral infections. []
  • Relevance: This compound shares the core quinazoline-2,4(1H,3H)-dione structure with 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione. The presence of the mercaptoethyl substituent at the 3-position highlights the possibility of introducing various functional groups at this position to modulate biological activity. []

6,7-Bisaryl-1-(β-D-ribofuranosyl)pteridine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds represents a novel set of pteridine derivatives synthesized and evaluated for their antitumor activity. []
  • Relevance: While structurally distinct from 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, these compounds share a similar heterocyclic core with a 2,4(1H,3H)-dione motif. The presence of the ribofuranosyl group at the 1-position emphasizes the possibility of incorporating sugar moieties to modify biological activity in these types of compounds. []

2-(Arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-ones

  • Compound Description: This class of compounds, including the potent antihypertensive vasodilator trequinsin, were explored for their effects on blood pressure. []
  • Relevance: These compounds share structural similarities with 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, particularly the presence of a dimethoxy-substituted aromatic ring and a pyrimidinone moiety. The variations in the fused ring system and substituents provide insight into potential modifications that can significantly alter biological activity. []

Properties

CAS Number

20197-88-0

Product Name

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

IUPAC Name

6,7-dimethoxy-3-methyl-1H-quinazoline-2,4-dione

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15)

InChI Key

BGXDZFXRQHXBSS-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.